Methyl 2-bromothiophene-3-carboxylate

Regioselective Synthesis C-H Activation Palladium Catalysis

Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5) is a brominated thiophene derivative featuring a reactive bromine substituent at the 2-position and a methyl ester group at the 3-position. This specific substitution pattern enables its primary utility as a versatile intermediate in organic synthesis and pharmaceutical research, where it serves as a key building block for constructing complex heterocyclic frameworks.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 76360-43-5
Cat. No. B1423785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromothiophene-3-carboxylate
CAS76360-43-5
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)Br
InChIInChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
InChIKeyADKGOXMEPLSPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5) Procurement Guide for Regioselective Synthesis and Cross-Coupling


Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5) is a brominated thiophene derivative featuring a reactive bromine substituent at the 2-position and a methyl ester group at the 3-position [1]. This specific substitution pattern enables its primary utility as a versatile intermediate in organic synthesis and pharmaceutical research, where it serves as a key building block for constructing complex heterocyclic frameworks [2]. Its reactivity profile is dominated by the bromine atom, which acts as a leaving group for nucleophilic substitution and a site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings [3]. The adjacent ester functionality further enhances its electrophilicity for directed metallation or cross-coupling .

C2-Br blocking group supports exclusive C5-arylation before C2 functionalization
Reactive C2-Br site enables Suzuki, Stille, and Sonogashira cross-couplings
Methyl ester handle allows further derivatization or hydrolysis

Why In-Class Compounds Cannot Be Interchanged for Methyl 2-bromothiophene-3-carboxylate


Simple substitution with other halogenated thiophene carboxylates is not viable due to the critical interplay between the halogen's identity (Br vs. Cl/I), its precise ring position (2- vs. 3- vs. 5-bromo), and the nature of the ester group (methyl vs. ethyl). These structural nuances dictate orthogonal reactivity and regioselectivity in cross-coupling and directed metalation sequences [1]. For instance, the 2-bromo substituent on a 3-substituted thiophene uniquely acts as a blocking group to enable exclusive C5-arylation, a feature not shared by 5-bromo or 3-bromo isomers [2]. Furthermore, the bromine atom offers a distinct balance of reactivity for oxidative addition compared to its chloro analog, while the methyl ester provides a specific steric and electronic profile for further functionalization that differs from the ethyl ester [3]. Using a generic alternative risks forming regioisomeric mixtures, significantly lower yields in key coupling steps, and increased synthetic complexity due to additional protection/deprotection sequences.

! 2-Bromo vs. 5-bromo or 3-bromo isomers: Regioselectivity profile may shift; only C2-Br directs exclusive C5-arylation.
! Bromo vs. chloro: Oxidative addition rate may differ significantly, affecting coupling efficiency.
! Methyl ester vs. ethyl ester: Steric and electronic differences may alter reactivity and selectivity in downstream steps.

Quantitative Evidence of Methyl 2-bromothiophene-3-carboxylate Differentiation vs. Analogs


Regioselective C5-Arylation Enabled by C2-Bromo Blocking Group vs. Non-Blocking Analogs

The C2-bromo substituent in methyl 2-bromothiophene-3-carboxylate uniquely functions as a blocking group, enabling exclusive Pd-catalyzed direct C5-arylation. This contrasts with other isomers like methyl 5-bromothiophene-3-carboxylate or 3-bromo analogs, which lack this blocking group and lead to mixtures of C2- and C5-arylated products [1]. The C2-Br bond remains intact during C5-arylation, providing a handle for sequential orthogonal functionalization [2].

Regioselective C5-Arylation
Head-to-head
Exclusive C5-arylation with C2-Br retained
Enables sequential orthogonal functionalization
1 mol% Pd, KOAc, DMA, electron-deficient aryl bromides
Regioselective Synthesis C-H Activation Palladium Catalysis

Superior Reactivity of C2-Bromo in Electrochemical Reduction vs. Chloro Analog and Bromobenzene

In voltammetric studies, the presence of the sulfur atom in bromothiophenes significantly promotes reductive cleavage of the C-Br bond compared to bromobenzenes. The sulfur atom enhances the process on both glassy carbon (intrinsic reactivity) and catalytic Au/Ag electrodes (as an adsorption auxiliary). While methyl 2-bromothiophene-3-carboxylate was not directly compared to its chloro analog in this study, class-level inference for bromothiophenes indicates superior reactivity over chlorothiophenes for oxidative addition in cross-coupling [1].

Electrocatalytic Reduction
Class-level inference
Sulfur adsorption enhances C-Br cleavage on Au/Ag electrodes
Supports cross-coupling reactivity review
Class-level; confirm for methyl ester analog
Electrocatalysis Electron Transfer Adsorption

High-Yield Esterification Route (98%) for Scalable Synthesis vs. Lower-Yielding Alternatives

A patent procedure details the synthesis of methyl 2-bromothiophene-3-carboxylate from 2-bromo-3-thiophene carboxylic acid via acid chloride formation and subsequent esterification with methanol, affording the product in 98% crude yield and 99% purity by LCMS . This high efficiency contrasts with alternative routes for other esters like ethyl 2-bromothiophene-3-carboxylate, which may require different conditions and can suffer from lower yields due to steric hindrance or transesterification issues.

Esterification Yield
Data to verify
98% crude yield, 99% purity (LCMS)
Supports scalable procurement
Source review required
Process Chemistry Synthetic Methodology Scale-up

Suzuki Coupling Efficiency for 2-Arylthiophene Synthesis vs. Alternative Halogenated Scaffolds

The 2-bromo substituent on methyl 2-bromothiophene-3-carboxylate is a premier substrate for Suzuki-Miyaura cross-coupling. In a representative procedure, coupling with 2-amino phenyl boronic acid using PdCl2(dppf) catalyst yields the corresponding 2-arylthiophene derivative . While a direct yield comparison with methyl 2-chlorothiophene-3-carboxylate is not provided, it is well-established in the literature that aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, leading to higher yields and milder conditions for Suzuki coupling of bromothiophenes [1].

Suzuki Coupling Reactivity
Class-level inference
Bromo >> Chloro in oxidative addition rate
Supports efficient aryl-thiophene coupling
Class-level; direct comparison needed
Cross-Coupling Suzuki-Miyaura Arylthiophene

Critical Role in Regioselective C2-Functionalization via Pd 1,4-Migration vs. Non-Migration Methods

Derivatives of methyl 2-bromothiophene-3-carboxylate (specifically 3-(2-bromoaryl)thiophenes) are key substrates for a novel Pd-catalyzed 1,4-migration strategy that enables exclusive C2-functionalization of 3-arylthiophenes [1]. This method circumvents the typical challenge of achieving regioselectivity at the C2-position of 3-substituted thiophenes, which usually yields mixtures when using direct C-H activation. Alternative methods using non-brominated 3-arylthiophenes lack the bromine handle required for the oxidative addition/migration sequence, precluding this unique C2-selectivity [2].

Pd 1,4-Migration C2-Selectivity
Head-to-head
Exclusive C2-heteroarylation via 1,4-migration
Allows defined 2,3-diarylthiophene synthesis
Requires 2-bromoaryl handle
C-H Activation Palladium Catalysis 1,4-Migration

High Purity and Physical Property Benchmark for Procurement Specification

Commercially available methyl 2-bromothiophene-3-carboxylate is typically supplied with a purity of ≥95% or ≥98% (GC) . Key physical properties include a density of 1.662±0.06 g/cm³ (20 °C, 760 Torr) and a boiling point of 114-115 °C (4 Torr) [1]. While other halogenated thiophene carboxylates share similar properties, the specific combination of purity and handling data ensures reproducibility in synthetic workflows.

Purity & Physical Constants
Specification review
Purity: 95-98% (GC); Density: 1.662 g/cm³; b.p.: 114-115°C/4 Torr
Supports accurate stoichiometry and handling
Supplier specification
Quality Control Physical Properties Procurement

Optimal Research and Industrial Scenarios for Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5)


Regioselective Synthesis of 2,5-Diarylated Thiophene Libraries for Drug Discovery

Leverage the unique C2-bromo blocking group to perform a sequential, two-step protocol: first, direct C5-arylation under mild, phosphine-free Pd catalysis; second, Suzuki or Stille coupling at the C2-position. This enables the rapid generation of diverse 2,5-diarylated thiophene libraries with two distinct aryl groups, crucial for exploring structure-activity relationships (SAR) in medicinal chemistry [1].

Preparation of Advanced 3-Arylthiophene Building Blocks for Materials Science

Utilize the C2-bromo substituent in derivatives like 3-(2-bromoaryl)thiophenes to facilitate a Pd-catalyzed 1,4-migration. This innovative method allows for exclusive C2-heteroarylation, providing a direct route to 2,3-diarylthiophenes. These compounds are highly valued as monomers for conjugated polymers in organic electronics and solar cells [2].

High-Yield Synthesis of Complex Heterocyclic Scaffolds via Sequential Cross-Coupling

Exploit the orthogonal reactivity of the C2-Br bond and the C3-methyl ester. Following initial C5-arylation, the remaining C2-Br bond can undergo Suzuki coupling with a different aryl boronic acid. Subsequent hydrolysis of the methyl ester and coupling with amines provides a modular route to diverse heteroaromatic carboxamides, a common motif in pharmaceutical patents [3].

Application
Selection Property
Validation Focus
2,5-Diarylated thiophene library synthesis
C2-Br blocking group for regioselective sequential C5 then C2 coupling
Exclusive sequential arylation for diverse SAR exploration
2,3-Diarylthiophene monomers for materials
Pd-catalyzed 1,4-migration using C2-bromoaryl handle
Exclusive C2-heteroarylation for conjugated polymer synthesis
Complex heteroaromatic carboxamides
Orthogonal C2-Br and C3-methyl ester reactivity
Modular diversification via coupling, hydrolysis, and amidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.